1-(2-Fluoroethoxy)-2-nitrobenzene CAS 132838-18-7 properties
1-(2-Fluoroethoxy)-2-nitrobenzene CAS 132838-18-7 properties
An In-Depth Technical Guide to 1-(2-Fluoroethoxy)-2-nitrobenzene (CAS 132838-18-7)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-(2-Fluoroethoxy)-2-nitrobenzene is a substituted nitroaromatic compound with significant potential as a versatile building block in medicinal chemistry and organic synthesis. While comprehensive experimental data for this specific molecule is not extensively documented in public literature, this guide consolidates available information and provides expert analysis of its probable properties, reactivity, and applications. By examining its constituent functional groups—the 2-nitrophenyl ether moiety and the 2-fluoroethoxy side chain—we can deduce its chemical behavior and strategic value. The molecule's architecture, featuring an electron-withdrawing nitro group and a nucleophilically displaceable ether, makes it a key intermediate for constructing complex heterocyclic systems, particularly those relevant to the development of targeted therapeutics. This document serves as a foundational resource, offering insights into its physicochemical properties, logical synthetic pathways, and its pivotal role as a precursor to advanced pharmaceutical intermediates.
Chemical Identity and Physicochemical Properties
The fundamental identity of a compound is the bedrock of its application. The structural and electronic arrangement dictates its physical properties and, consequently, its handling, purification, and reaction kinetics.
Core Identifiers
The compound is unambiguously identified by the following descriptors:
| Identifier | Value | Source |
| CAS Number | 132838-18-7 | [1] |
| Molecular Formula | C₈H₈FNO₃ | [1] |
| Molecular Weight | 185.15 g/mol | [1] |
| Canonical SMILES | C1=CC=C(C(=C1)[O-])OCCF | [1] |
| MDL Number | MFCD22375007 | [1] |
Physicochemical Data
Direct experimental data for 1-(2-Fluoroethoxy)-2-nitrobenzene is sparse. However, we can infer its likely characteristics by analyzing its structure and comparing it to the well-characterized precursor, 1-Fluoro-2-nitrobenzene (CAS 1493-27-2) . The addition of the ethoxy group will increase the molecular weight and likely raise the boiling point and density compared to the precursor.
| Property | Value (1-Fluoro-2-nitrobenzene) | Value (1-(2-Fluoroethoxy)-2-nitrobenzene) |
| Physical Form | Clear yellow to orange liquid | Predicted: Yellowish Liquid |
| Melting Point | -9 to -6 °C | Data Not Available |
| Boiling Point | 116 °C @ 22 mmHg | Predicted: >116 °C @ 22 mmHg |
| Density | 1.338 g/mL at 25 °C | Predicted: >1.34 g/mL |
| Refractive Index | n20/D 1.532 | Data Not Available |
Data for 1-Fluoro-2-nitrobenzene sourced from Sigma-Aldrich and ChemicalBook.[2][3]
Molecular Structure and Reactivity Analysis
The reactivity of 1-(2-Fluoroethoxy)-2-nitrobenzene is dominated by the powerful electronic effects of the nitro group and the ether linkage. Understanding this interplay is crucial for predicting its behavior in synthetic transformations.
Caption: Molecular structure of 1-(2-Fluoroethoxy)-2-nitrobenzene.
The Nitro Group: The Electron Sink
The nitro group (-NO₂) is a potent electron-withdrawing group, acting through both inductive (-I) and resonance (-M) effects.[4] This has two primary consequences:
-
Ring Deactivation: It significantly reduces the electron density of the benzene ring, making it less susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation).[4]
-
Activation for Nucleophilic Attack: While deactivating for electrophilic attack, it strongly activates the ring towards nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions.[5]
The Ether Linkage: An Activating Modulator
The ether oxygen provides a counterbalancing effect. Through its lone pairs, it donates electron density to the ring via resonance (+M effect), which is an activating effect. However, its electronegativity also exerts an electron-withdrawing inductive effect (-I). In aromatic ethers, the resonance effect typically dominates, making the alkoxy group an ortho, para-director for electrophilic substitution.
Reactivity Synopsis
In 1-(2-Fluoroethoxy)-2-nitrobenzene, the deactivating power of the nitro group is the dominant influence on the ring's overall reactivity. The most synthetically useful transformations exploit the nitro group's presence:
-
Reduction of the Nitro Group: This is the most common and valuable reaction, converting the nitroarene into an aniline derivative, a versatile precursor for a vast array of nitrogen-containing heterocycles.[6][7]
-
Nucleophilic Aromatic Substitution (SNAr): The position ortho to the nitro group (where the ether is located) is highly activated. While the ether itself is not a typical leaving group, this activation is a key principle in its synthesis from 1-fluoro-2-nitrobenzene.[5]
Proposed Synthetic Pathways
The synthesis of 1-(2-Fluoroethoxy)-2-nitrobenzene can be logically achieved via two primary, well-established methodologies in organic chemistry. The choice of pathway often depends on the cost and availability of starting materials.
Pathway A: Williamson Ether Synthesis
This classic method is a robust choice for forming the ether bond.
-
Reactants: 2-Nitrophenol and a 2-fluoroethyl halide (e.g., 2-bromo-1-fluoroethane).
-
Mechanism:
-
Deprotonation: 2-Nitrophenol is treated with a suitable base (e.g., potassium carbonate, sodium hydride) in a polar aprotic solvent (e.g., DMF, acetonitrile) to generate the 2-nitrophenoxide anion.
-
Nucleophilic Attack: The highly nucleophilic phenoxide attacks the electrophilic carbon of the 2-fluoroethyl halide in an Sₙ2 reaction, displacing the halide and forming the desired ether.
-
-
Causality: The acidity of the phenolic proton is enhanced by the electron-withdrawing nitro group, facilitating its removal. The choice of a polar aprotic solvent is critical as it solvates the cation of the base without hindering the nucleophilicity of the phenoxide.
Pathway B: Nucleophilic Aromatic Substitution (SNAr)
This pathway leverages the inherent reactivity of a precursor like 1-fluoro-2-nitrobenzene.
-
Reactants: 1-Fluoro-2-nitrobenzene and 2-fluoroethanol.
-
Mechanism:
-
Alkoxide Formation: 2-Fluoroethanol is deprotonated with a strong base (e.g., sodium hydride) to form the sodium 2-fluoroethoxide.
-
Meisenheimer Complex Formation: The nucleophilic alkoxide attacks the carbon bearing the fluorine atom on the 1-fluoro-2-nitrobenzene ring. This is the rate-determining step and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group, stabilizing the intermediate.[5]
-
Leaving Group Departure: The complex collapses, expelling the fluoride ion and restoring the aromaticity of the ring to yield the final product.
-
-
Causality: The fluorine atom is an excellent leaving group in SNAr reactions, and its departure is driven by the powerful activation provided by the ortho-nitro group.[5]
Caption: Proposed synthetic routes to 1-(2-Fluoroethoxy)-2-nitrobenzene.
Utility in Drug Discovery and Development
Substituted nitrobenzenes are rarely the final active pharmaceutical ingredient (API) but are indispensable as intermediates.[7] The synthetic value of 1-(2-Fluoroethoxy)-2-nitrobenzene lies in its efficient conversion to 2-(2-fluoroethoxy)aniline.
Caption: Key synthetic transformation and application pathway.
The Aniline Precursor
The reduction of the nitro group is a facile and high-yielding transformation, commonly achieved through methods such as:
-
Catalytic Hydrogenation: Using hydrogen gas with a palladium-on-carbon (Pd/C) or platinum catalyst. This is a clean and efficient method often used in industrial settings.
-
Metal-Acid Reduction: Employing metals like iron, tin, or zinc in the presence of an acid like HCl.
-
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate with a catalyst.
Building Block for Kinase Inhibitors
The resulting 2-(2-fluoroethoxy)aniline is a valuable precursor for complex molecules, especially kinase inhibitors used in oncology.[7] The aniline's nucleophilic nitrogen can be used to construct a variety of heterocyclic cores (e.g., quinazolines, quinolines, benzimidazoles) that are prevalent in kinase inhibitor scaffolds. The fluoroethoxy side chain can serve as a key binding element, potentially forming hydrogen bonds or providing favorable metabolic properties to the final drug candidate.
Safety and Handling
Given the absence of specific toxicological data for 1-(2-Fluoroethoxy)-2-nitrobenzene, a conservative approach is mandated. We must extrapolate handling protocols from its more hazardous and well-documented precursor, 1-Fluoro-2-nitrobenzene . This compound is classified as highly toxic.[8][9]
-
GHS Hazard Classification (Proxy-based):
-
Pictograms: Skull and Crossbones, Health Hazard, Irritant.
-
Signal Word: Danger.
-
Hazard Statements:
-
Recommended Handling Protocols
All work with this compound must be conducted under the assumption that it is highly toxic and irritant.
-
Engineering Controls: Use only within a certified chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended.
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.
-
-
Handling: Avoid all direct contact with skin, eyes, and clothing.[9] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[10]
-
Storage: Store locked up in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[9][10]
-
Disposal: Dispose of waste materials as hazardous chemical waste in accordance with local, state, and federal regulations.
References
-
PubChem. (n.d.). 1-Fluoro-2-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. MDPI. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
-
MDPI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). Water phase synthesis process of difluoromethoxy nitrobenzene.
-
Chemguide. (n.d.). Electrophilic substitution in methylbenzene and nitrobenzene. Retrieved from [Link]
- Google Patents. (n.d.). Water phase synthesis process of difluoromethoxy nitrobenzene.
-
Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]
-
Appchem. (n.d.). 1-(2-Fluoroethoxy)-2-nitrobenzene. Retrieved from [Link]
-
Quora. (2017). Why does Nitrobenzene lower the reactivity of Benzene ring?. Retrieved from [Link]
-
Loba Chemie. (2016). 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS. Retrieved from [Link]
Sources
- 1. appchemical.com [appchemical.com]
- 2. 1-Fluoro-2-nitrobenzene | 1493-27-2 [chemicalbook.com]
- 3. 1-Fluoro-2-nitrobenzene 99 1493-27-2 [sigmaaldrich.com]
- 4. quora.com [quora.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1-Fluoro-2-nitrobenzene | C6H4FNO2 | CID 73895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. lobachemie.com [lobachemie.com]
1-Halo-2-nitrobenzene +
2-Fluoroethoxide
Meisenheimer Complex
(Resonance Stabilized Anion)
1-(2-Fluoroethoxy)-2-nitrobenzene